4-Methylphenylglyoxal hydrate
Overview
Description
4-Methylphenylglyoxal hydrate, also known as (4-methylphenyl)(oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C9H10O3. It is a derivative of phenylglyoxal and is characterized by the presence of both an aldehyde and a ketone functional group. This compound is typically found as a white to yellow solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 4-methylacetophenone using selenium dioxide. This reaction typically occurs under mild conditions and yields the desired hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of methyl benzoate as a starting material. The methyl benzoate undergoes a reaction with potassium methanesulfinate to form an intermediate, which is then oxidized using copper(II) acetate to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild conditions.
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of amino acids and peptides.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-methylphenylglyoxal hydrate involves its interaction with amino acids, particularly arginine residues in proteins. The compound forms a covalent bond with the guanidino group of arginine, leading to the modification of protein structure and function. This interaction is crucial in studying enzyme mechanisms and protein-protein interactions .
Comparison with Similar Compounds
Phenylglyoxal: Similar in structure but lacks the methyl group on the phenyl ring.
Methylglyoxal: Contains a methyl group but lacks the phenyl ring.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness: 4-Methylphenylglyoxal hydrate is unique due to the presence of both an aldehyde and a ketone functional group, along with a methyl-substituted phenyl ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetaldehyde;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.H2O/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-6H,1H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQJKVATXFHBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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